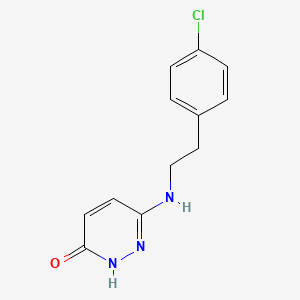
6-((4-Chlorophenethyl)amino)pyridazin-3-ol
Übersicht
Beschreibung
6-((4-Chlorophenethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-((4-Chlorophenethyl)amino)pyridazin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN4O, with a molecular weight of approximately 276.72 g/mol. The structure features a pyridazine ring substituted with a chlorophenethyl group and an amino group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis and function .
- Antifungal Properties : Studies have indicated that derivatives of pyridazinone can exhibit antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
- FABP4 Inhibition : Recent research has explored the optimization of pyridazinone structures as inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in metabolic disorders and cancer .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Antifungal | Inhibition of ergosterol biosynthesis | |
| FABP4 Inhibition | Modulation of fatty acid metabolism |
Case Studies
Several studies have evaluated the biological activity of pyridazinone derivatives:
- Antimicrobial Screening : A study demonstrated that pyridazinone derivatives exhibited potent antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antifungal Efficacy : Another investigation focused on the antifungal potential of pyridazinone compounds, revealing significant activity against Candida spp. and Aspergillus spp., with MIC values indicating effective growth inhibition .
- FABP4 Inhibitors : Research aimed at optimizing pyridazinone structures for FABP4 inhibition found that certain analogs displayed IC50 values lower than existing treatments, suggesting enhanced therapeutic potential for metabolic diseases .
Eigenschaften
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFFABSVVLYGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















